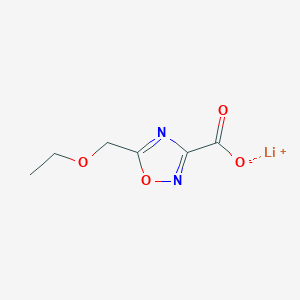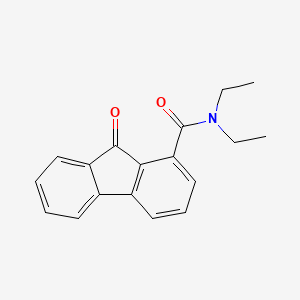![molecular formula C11H11F3N4O2 B2725398 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639263-16-3](/img/structure/B2725398.png)
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is an organic compound known for its application in various scientific fields due to its unique chemical structure. This compound is distinguished by its pyridine ring fused with a triazole moiety, which bears several substituents, including an ethyl(methyl)amino group and a trifluoromethyl group. These features grant the compound unique reactivity and properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route involves the condensation of 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid with ethyl(methyl)amine under anhydrous conditions, often facilitated by coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or dimethylformamide (DMF) at controlled temperatures, usually between 60-80°C, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. Industrial methods often involve continuous flow processes, automation, and the use of bulk reagents. Solvent recycling and waste minimization are critical considerations in industrial production to ensure environmental compliance and cost efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: : Reduced by agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the pyridine ring, when treated with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : NaBH4, LiAlH4
Nucleophiles: : Amines, thiols
Major Products
The major products formed from these reactions vary depending on the type of reaction. Oxidation typically results in the introduction of functional groups like carboxyl or hydroxyl groups. Reduction often produces amines or hydroxyl derivatives, while substitution reactions lead to the formation of new compounds with altered substituents on the pyridine ring.
Applications De Recherche Scientifique
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in the development of new pharmaceutical agents due to its bioactive properties.
Industry: : Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to these targets, often through hydrogen bonding, van der Waals interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties such as increased lipophilicity and metabolic stability. Similar compounds include:
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
3-Methylamino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
3-Ethylamino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
These compounds share structural similarities but differ in their substituents, which affect their reactivity and applications. The ethyl(methyl)amino group in this compound contributes to its unique properties and makes it a valuable compound in scientific research.
There you have it: the full breakdown of the compound
Propriétés
IUPAC Name |
3-[ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-17(2)10-16-15-8-6(9(19)20)4-5-7(18(8)10)11(12,13)14/h4-5H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPUFQNOQPALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
![methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2725317.png)
![3-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2725319.png)
![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)



![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)




![2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2725337.png)
